4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
CAS No.: 921541-20-0
Cat. No.: VC6372634
Molecular Formula: C19H13ClF3N3O2S
Molecular Weight: 439.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921541-20-0 |
|---|---|
| Molecular Formula | C19H13ClF3N3O2S |
| Molecular Weight | 439.84 |
| IUPAC Name | 4-chloro-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H13ClF3N3O2S/c20-12-7-5-11(6-8-12)17(28)26-18-24-13(10-29-18)9-16(27)25-15-4-2-1-3-14(15)19(21,22)23/h1-8,10H,9H2,(H,25,27)(H,24,26,28) |
| Standard InChI Key | AKPMLMPYNNTFIV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen), which serves as the central scaffold.
-
A 4-chlorobenzamide group attached to the thiazole’s 2-position, contributing aromaticity and potential hydrogen-bonding interactions.
-
A 2-(trifluoromethyl)phenylaminoethyl ketone side chain at the thiazole’s 4-position, introducing steric bulk and electron-withdrawing characteristics due to the trifluoromethyl group .
The IUPAC name, 4-chloro-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide, reflects this arrangement. The presence of chlorine and trifluoromethyl substituents enhances the molecule’s lipophilicity, which may influence its bioavailability and membrane permeability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.84 g/mol |
| CAS Number | 921541-20-0 |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
| InChI Key | AKPMLMPYNNTFIV-UHFFFAOYSA-N |
The compound’s solubility profile remains uncharacterized in public databases, though analogs with similar substituents exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide likely follows a multi-step protocol common to thiazole derivatives:
-
Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-bromoesters, a method pioneered by Hantzsch.
-
Side-Chain Functionalization: Introduction of the 2-(trifluoromethyl)phenylaminoethyl ketone moiety via nucleophilic acyl substitution or reductive amination.
-
Benzamide Coupling: Amide bond formation between the thiazole’s amine group and 4-chlorobenzoyl chloride, typically mediated by coupling agents like EDCI or HOBt .
A representative pathway for analogous compounds involves:
-
Step 1: Reaction of 4-phthalimido-2-butanone with thiobenzamide to form a thiazole intermediate.
-
Step 2: Hydrazinolysis to liberate a primary amine.
-
Step 3: Condensation with a benzoxazinone derivative to install the pyridopyrimidinone-thiazole hybrid framework .
Challenges in Synthesis
Key hurdles include:
-
Steric Hindrance: Bulky trifluoromethyl and chlorophenyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
-
Regioselectivity: Ensuring proper orientation during thiazole cyclization requires precise stoichiometric control.
-
Purification: Chromatographic separation is often required to isolate the target compound from byproducts, given the complexity of the molecular architecture .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
-
Chlorophenyl Groups: Enhance cytotoxicity by promoting intercalation into DNA or inhibiting kinase activity.
-
Trifluoromethyl Groups: Increase metabolic stability and membrane permeability via hydrophobic interactions .
-
Thiazole Cores: Serve as bioisosteres for peptide bonds, facilitating binding to enzyme active sites .
Putative Mechanisms of Action
Hypotheses based on analog studies include:
-
Topoisomerase Inhibition: Interference with DNA replication via stabilization of topoisomerase-DNA cleavage complexes.
-
Microtubule Disruption: Binding to β-tubulin subunits, analogous to vinca alkaloids.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Blockade of ATP-binding pockets in kinases like EGFR or VEGFR .
Research Gaps and Future Directions
Unresolved Questions
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.
-
Target Identification: High-throughput screening is needed to elucidate molecular targets.
-
Toxicity Profile: In vivo safety assessments in animal models are absent.
Recommended Studies
-
X-ray Crystallography: To resolve the compound’s three-dimensional structure and binding modes.
-
In Vivo Efficacy Models: Evaluation in xenograft mice bearing HeLa or MCF-7 tumors.
-
Proteomic Profiling: Identification of differentially expressed proteins post-treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume